molecular formula C5H13NO2 B052021 3-(Dimethylamino)-1,2-propanediol CAS No. 623-57-4

3-(Dimethylamino)-1,2-propanediol

Cat. No. B052021
M. Wt: 119.16 g/mol
InChI Key: QCMHUGYTOGXZIW-UHFFFAOYSA-N
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Patent
US08193246B2

Procedure details

43.17 g 3-(dimethylamino)-1,2-propanediol were dissolved on 1000 ml dichloromethane. After the addition of 73.3 g triethylamine and 0.01 g 4-dimethylamino pyridine the mixture was cooled down to 0° C. Then 199.18 g hexadecanoic acid chloride, dissolved in 100 ml dichloromethane, were added dropwise. After the addition of another 100 ml dichloromethane the mixture was brought to room temperature and allowed to stir over night. The mixture was filtered and the residue washed with 300 ml dichloromethane. The solvent of the filtrate was removed using a rotary evaporator and the crude product was purified by column chromatography on silica gel (eluent: acetic acid ethyl ester/petrolether 1:1). The product was characterized by 1H-NMR.
Quantity
43.17 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
199.18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH:4]([OH:7])[CH2:5][OH:6].C(N([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][N:2]([CH2:3][CH:4]([O:7][C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:14][CH3:15])[CH2:5][O:6][C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH3:8]

Inputs

Step One
Name
Quantity
43.17 g
Type
reactant
Smiles
CN(CC(CO)O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
73.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.01 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
199.18 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with 300 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel (eluent: acetic acid ethyl ester/petrolether 1:1)

Outcomes

Product
Name
Type
Smiles
CN(C)CC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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